molecular formula C7H9NO2 B6147765 {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol CAS No. 893638-89-6

{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol

Cat. No.: B6147765
CAS No.: 893638-89-6
M. Wt: 139.2
InChI Key:
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Description

{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol: is a chemical compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol This compound is characterized by a cyclopenta[d][1,2]oxazole ring system with a methanol group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydroxylamine to form the oxime, followed by cyclization to form the oxazole ring. The final step involves the reduction of the oxazole to introduce the methanol group.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry:

In chemistry, {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine:

Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research .

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

    Cyclopenta[d][1,2]oxazole derivatives: These compounds share the core oxazole ring structure but differ in the substituents attached to the ring.

    Methanol derivatives: Compounds with a methanol group attached to different ring systems.

Uniqueness:

{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

893638-89-6

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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